molecular formula C9H8FN3O3 B1373666 4-(4-fluorophenyl)-1H-imidazole; nitric acid CAS No. 1221724-61-3

4-(4-fluorophenyl)-1H-imidazole; nitric acid

Cat. No.: B1373666
CAS No.: 1221724-61-3
M. Wt: 225.18 g/mol
InChI Key: SQZHILDETKSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1H-imidazole; nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or the fluorophenyl group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

4-(4-fluorophenyl)-1H-imidazole; nitric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H-imidazole; nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. This combination allows the compound to modulate the activity of its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1H-imidazole
  • 4-(4-bromophenyl)-1H-imidazole
  • 4-(4-methylphenyl)-1H-imidazole

Uniqueness

4-(4-fluorophenyl)-1H-imidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry, where fluorine substitution can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.HNO3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;2-1(3)4/h1-6H,(H,11,12);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZHILDETKSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)F.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Reactant of Route 2
Reactant of Route 2
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Reactant of Route 4
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Reactant of Route 5
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Reactant of Route 6
4-(4-fluorophenyl)-1H-imidazole; nitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.